molecular formula C5H5F6N3O2 B14006211 1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea CAS No. 13908-99-1

1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea

Cat. No.: B14006211
CAS No.: 13908-99-1
M. Wt: 253.10 g/mol
InChI Key: FEZFRMCEKOVSHU-UHFFFAOYSA-N
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Description

1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea is a chemical compound with the molecular formula C₅H₆F₆N₂O₂ It is known for its unique structure, which includes nitroso and trifluoroethyl groups

Preparation Methods

The synthesis of 1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea typically involves the reaction of 1,3-bis(2,2,2-trifluoroethyl)urea with nitrosating agents. One common method includes the use of sodium nitrite (NaNO₂) in an acidic medium. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the nitroso compound.

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis usually involves the following steps:

  • Dissolving 1,3-bis(2,2,2-trifluoroethyl)urea in a suitable solvent such as dichloromethane.
  • Adding sodium nitrite to the solution.
  • Acidifying the mixture with hydrochloric acid to initiate the nitrosation reaction.
  • Isolating the product through filtration and purification techniques such as recrystallization.

Chemical Reactions Analysis

1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds under specific conditions.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The trifluoroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea has several scientific research applications:

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving nitroso compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of drugs that target specific molecular pathways.

    Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea involves its ability to donate nitroso groups to other molecules. This can lead to the formation of nitrosamines, which are known to interact with various biological targets. The compound can also undergo metabolic activation, leading to the generation of reactive intermediates that can modify proteins and nucleic acids. These interactions are crucial in understanding its potential therapeutic and toxicological effects.

Comparison with Similar Compounds

1-Nitroso-1,3-bis(2,2,2-trifluoroethyl)urea can be compared with other nitroso compounds such as:

    N-Nitrosodimethylamine (NDMA): Known for its carcinogenic properties, NDMA is structurally simpler but shares the nitroso functional group.

    N-Nitrosodiethylamine (NDEA): Similar to NDMA, NDEA is another nitrosamine with carcinogenic potential.

    1,3-Bis(2,2,2-trifluoroethyl)urea: The parent compound of this compound, it lacks the nitroso group but shares the trifluoroethyl moieties.

Properties

CAS No.

13908-99-1

Molecular Formula

C5H5F6N3O2

Molecular Weight

253.10 g/mol

IUPAC Name

1-nitroso-1,3-bis(2,2,2-trifluoroethyl)urea

InChI

InChI=1S/C5H5F6N3O2/c6-4(7,8)1-12-3(15)14(13-16)2-5(9,10)11/h1-2H2,(H,12,15)

InChI Key

FEZFRMCEKOVSHU-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)NC(=O)N(CC(F)(F)F)N=O

Origin of Product

United States

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